An In-depth Technical Guide to 2,4-Dimethoxytoluene (CAS: 38064-90-3)
An In-depth Technical Guide to 2,4-Dimethoxytoluene (CAS: 38064-90-3)
Abstract
This technical guide provides a comprehensive overview of 2,4-Dimethoxytoluene (CAS: 38064-90-3), a versatile aromatic organic compound. It is intended for researchers, scientists, and professionals in drug development and other scientific fields. This document details the physicochemical properties, spectroscopic data, a proposed synthesis protocol, and known applications of this compound. Additionally, it covers its biological activity, toxicological profile, and essential safety information. The guide aims to be a thorough resource, incorporating structured data, detailed experimental procedures, and logical visualizations to facilitate a deeper understanding of 2,4-Dimethoxytoluene.
Physicochemical Properties
2,4-Dimethoxytoluene is a colorless to pale yellow liquid at room temperature.[1] It is characterized by the following properties:
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₂ | [2][3][4] |
| Molecular Weight | 152.19 g/mol | [1][2][3][4] |
| Density | 1.036 g/mL at 25 °C | [1] |
| Boiling Point | 110-120 °C at 30 mmHg | [1] |
| 210-211 °C at 760 mmHg (estimated) | [1] | |
| Flash Point | 93 °C (199.4 °F) - closed cup | |
| Refractive Index | n20/D 1.524 | |
| Solubility | Soluble in water (326.1 mg/L at 25 °C, estimated) | [1] |
| Vapor Pressure | 0.196 mmHg (estimated) | [1] |
| logP (o/w) | 2.760 | [1] |
Spectroscopic Data
Synthesis and Manufacturing
A plausible synthetic route for 2,4-Dimethoxytoluene involves the methylation of 4-methylresorcinol (2,4-dihydroxytoluene). This method is analogous to the methylation of other phenolic compounds.[6][7]
Caption: Proposed synthesis of 2,4-Dimethoxytoluene via methylation.
Experimental Protocol: Methylation of 4-Methylresorcinol
This protocol describes a general procedure for the synthesis of 2,4-Dimethoxytoluene.
Materials and Reagents:
-
4-Methylresorcinol
-
Dimethyl sulfate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Diethyl ether
-
10% Sodium hydroxide (B78521) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylresorcinol in acetone.
-
Add anhydrous potassium carbonate to the solution.
-
Slowly add dimethyl sulfate dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a 10% sodium hydroxide solution to remove any unreacted starting material.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2,4-Dimethoxytoluene by vacuum distillation.
Applications
2,4-Dimethoxytoluene is a versatile chemical intermediate with applications in various fields:
-
Pharmaceutical and Fragrance Synthesis: It serves as a building block for more complex molecules in the pharmaceutical and fragrance industries.[8][9]
-
Diagnostic Assays: The compound is used in the manufacturing of diagnostic assays, particularly in hematology and histology.
-
Biochemical Reagent: It has been investigated for its biochemical properties, including potential insect repellent activity.[3]
-
Material Science: Its stable aromatic structure makes it a candidate for the development of specialty polymers and coatings.[8]
-
Dyes and Agrochemicals: It can be used as a precursor in the synthesis of certain dyes and agrochemicals.[8]
Biological Activity and Toxicology
The primary documented biological activity of 2,4-Dimethoxytoluene is its potential as an insect repellent.[3] Further research into its broader biological effects and mechanisms of action is limited in the public domain. Toxicological data indicates that it is a skin and eye irritant and may cause respiratory irritation.
Caption: A general workflow for assessing the biological activity of a compound.
Safety Information
Appropriate personal protective equipment (PPE), including eye shields and gloves, should be used when handling 2,4-Dimethoxytoluene. It is classified as a combustible liquid.
| Hazard Statement | Precautionary Statement | Target Organs |
| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray | Respiratory system |
| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection | |
| H335: May cause respiratory irritation | P302 + P352: IF ON SKIN: Wash with plenty of soap and water | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
References
- 1. 2,4-dimethoxytoluene, 38064-90-3 [thegoodscentscompany.com]
- 2. Page loading... [wap.guidechem.com]
- 3. scbt.com [scbt.com]
- 4. 2,4-Dimethoxytoluene [webbook.nist.gov]
- 5. 2,3-DIMETHOXYTOLUENE(4463-33-6) 1H NMR [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. 3,4-Dimethoxytoluene synthesis - chemicalbook [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine - Google Patents [patents.google.com]
